![molecular formula C5H5NO4S B3055686 (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid CAS No. 6628-19-9](/img/structure/B3055686.png)
(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid
Overview
Description
(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid, also known as HTA, is a thiazole derivative that has gained attention in scientific research due to its potential therapeutic applications. HTA has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid exerts its neuroprotective effects by scavenging free radicals and inhibiting lipid peroxidation. It also upregulates antioxidant enzymes such as superoxide dismutase and catalase. (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid's anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid has been found to modulate various biochemical and physiological pathways. It has been shown to increase the levels of glutathione, a potent antioxidant, in the brain. (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid has also been found to decrease the levels of malondialdehyde, a marker of oxidative stress. In addition, (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid has been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid's simple synthesis method and low cost make it an attractive candidate for lab experiments. However, its low solubility in water and organic solvents can pose a challenge in terms of formulation and delivery.
Future Directions
There are several future directions for the research on (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid. One potential area of research is the development of (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid-based therapies for neurodegenerative diseases. Another potential area of research is the investigation of (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid's anti-cancer properties. (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid has been found to inhibit the growth of several cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. Additionally, the development of novel formulations and delivery systems for (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid could enhance its therapeutic potential.
Scientific Research Applications
(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective effects against oxidative stress-induced neuronal damage, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-(4-hydroxy-2-oxo-3H-1,3-thiazol-5-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h9H,1H2,(H,6,10)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRREVXFEROLGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(NC(=O)S1)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216479 | |
Record name | (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid | |
CAS RN |
6628-19-9 | |
Record name | (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002693286 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dihydroxythiazole-5-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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